4-Hydroxy omeprazole
Description
Contextualization of Omeprazole (B731) Biotransformation in Drug Metabolism Research
Omeprazole, a widely prescribed proton pump inhibitor, undergoes extensive biotransformation in the body, primarily in the liver. This metabolic process is a critical area of study in drug metabolism research as it dictates the drug's efficacy and potential for drug-drug interactions. The biotransformation of omeprazole is predominantly mediated by the cytochrome P450 (CYP) enzyme system, with CYP2C19 and CYP3A4 playing the most significant roles. The genetic polymorphism of CYP2C19 leads to significant inter-individual variations in omeprazole metabolism, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers. This genetic variability can impact the plasma concentrations of omeprazole and its metabolites, thereby influencing the therapeutic outcome.
Identification and Significance of Hydroxylated Omeprazole Metabolites
The metabolism of omeprazole results in the formation of several metabolites, with hydroxylated and sulfone derivatives being the most prominent. The primary hydroxylated metabolite is 5-hydroxyomeprazole, which is formed mainly by the action of CYP2C19. Another key metabolite is omeprazole sulfone, primarily formed by CYP3A4. These major metabolites have been extensively studied and are known to be pharmacologically inactive.
Structural and Isomeric Considerations of Omeprazole Hydroxylation Products
Omeprazole is a chiral molecule and exists as a racemic mixture of (S)- and (R)-enantiomers. The hydroxylation of omeprazole can occur at different positions on the pyridine (B92270) and benzimidazole (B57391) rings. The position of hydroxylation is determined by the specific CYP isozyme involved and the stereochemistry of the omeprazole enantiomer. For instance, the formation of 5-hydroxyomeprazole is a primary metabolic pathway. The structure of 4-hydroxy omeprazole differs in the position of the hydroxyl group on the pyridine ring. This structural difference, although seemingly minor, can have a significant impact on the physicochemical properties and biological activity of the molecule. The precise stereoselectivity of the formation of this compound has not been extensively documented in publicly available research.
Structure
3D Structure
Properties
IUPAC Name |
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-3,5-dimethyl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-9-7-17-14(10(2)15(9)20)8-23(21)16-18-12-5-4-11(22-3)6-13(12)19-16/h4-7H,8H2,1-3H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOAYQZFYNZNKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C(C1=O)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431694 | |
| Record name | 2-[(6-Methoxy-1H-benzimidazole-2-sulfinyl)methyl]-3,5-dimethylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301669-82-9 | |
| Record name | 2-[(6-Methoxy-1H-benzimidazole-2-sulfinyl)methyl]-3,5-dimethylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Enzymatic Mechanisms of Hydroxylated Omeprazole Formation
Role of Cytochrome P450 Isoforms in Hydroxylation Pathways
The hepatic metabolism of omeprazole (B731) is predominantly carried out by two major CYP isoforms: CYP2C19 and CYP3A4. These enzymes exhibit distinct roles and affinities in the hydroxylation and other metabolic transformations of omeprazole.
Predominant Contribution of CYP2C19 to Omeprazole Hydroxylation
Cytochrome P450 2C19 (CYP2C19) is recognized as the primary enzyme responsible for the 5-hydroxylation of omeprazole, leading to the formation of 5-hydroxyomeprazole drugbank.comnih.govnih.govnih.govmhmedical.comnih.govscielo.brresearchgate.netreactome.org. Studies have consistently shown that CYP2C19 exhibits a high affinity (low Km) and high maximal velocity (Vmax) for this specific metabolic reaction nih.gov. The activity of CYP2C19 in omeprazole hydroxylation is often used as a benchmark to assess hepatic CYP2C19 activity in vivo nih.gov. Furthermore, the metabolic capacity of CYP2C19 for omeprazole 5-hydroxylation demonstrates a strong correlation with its activity in the 4'-hydroxylation of S-mephenytoin, another well-established probe substrate for this enzyme nih.govnih.govnih.gov. This enzyme is estimated to be responsible for a substantial portion of omeprazole's total intrinsic clearance (CLint), particularly for the R-enantiomer nih.gov.
Stereoselective Metabolism of Omeprazole Enantiomers Leading to Hydroxylated Products
Omeprazole is administered as a racemic mixture, comprising equal amounts of its R- and S-enantiomers nih.govacs.orgjnmjournal.orgdoi.org. The metabolism of these enantiomers is stereoselective, meaning that CYP enzymes process each enantiomer at different rates and via potentially different pathways nih.govacs.orgdoi.orgresearchgate.netdrugbank.com.
R-Omeprazole: CYP2C19 preferentially hydroxylates the R-enantiomer of omeprazole, primarily at the 5-methyl group on the pyridine (B92270) ring, to form 5-hydroxy-R-omeprazole nih.govacs.orgdoi.orgresearchgate.netdrugbank.comresearchgate.netucsc.edu. This pathway exhibits a significantly higher intrinsic clearance (CLint) for R-omeprazole compared to S-omeprazole nih.govresearchgate.netdrugbank.com. CYP2C19 is estimated to account for approximately 87% of the total CLint for R-omeprazole metabolism nih.govdrugbank.com.
S-Omeprazole (Esomeprazole): For the S-enantiomer, CYP2C19 is more involved in 5-O-desmethylation rather than direct 5-hydroxylation nih.govresearchgate.netdrugbank.com. While CYP3A4 is the primary enzyme for the sulfoxidation of S-omeprazole, its contribution to the hydroxylation of S-omeprazole is minor acs.org. The intrinsic clearance for the formation of hydroxylated metabolites from S-omeprazole is considerably lower than that from R-omeprazole nih.govresearchgate.netdrugbank.com.
This stereoselective metabolism results in S-omeprazole (esomeprazole) having a lower clearance and higher plasma concentrations compared to R-omeprazole when administered as a racemic mixture nih.govjnmjournal.orgdrugbank.com.
Kinetic Analysis of Hydroxylated Metabolite Formation
Understanding the kinetic parameters of omeprazole metabolism by CYP isoforms provides quantitative insights into their relative contributions and the underlying mechanisms.
Determination of Enzyme Kinetic Parameters (e.g., Km, Vmax)
Kinetic studies using recombinant human CYP enzymes and liver microsomes have characterized the affinity (Km) and catalytic efficiency (Vmax) for omeprazole metabolism. These parameters highlight the distinct roles of CYP2C19 and CYP3A4 in the formation of hydroxylated metabolites.
| CYP Isoform | Reaction Type | Km (µM) | Vmax (pmol/mg/min) | Citation |
| CYP2C19 | 5-Hydroxylation | 6.0 ± 2.4 (low) | 88.0 ± 70.2 (high) | researchgate.net |
| CYP3A4 | 5-Hydroxylation | 106 ± 127 (high) | 116 ± 88 (low) | researchgate.net |
| CYP2C19 | Sulfoxidation | 10.2 ± 7.2 (low) | 66.9 ± 53.9 (high) | researchgate.net |
| CYP3A4 | Sulfoxidation | 482 ± 472 (high) | 299 ± 131 (low) | researchgate.net |
Note: Values for CYP2C19 and CYP3A4 in the table are derived from Source researchgate.net, which provides kinetic parameters for 5-hydroxylation and sulfoxidation. Source nih.gov qualitatively describes CYP2C19 as having low Km and high Vmax, while CYP3A4 has high Km and low Vmax for 5-hydroxylation, supporting the data presented.
These kinetic parameters indicate that CYP2C19 is a more efficient catalyst for omeprazole 5-hydroxylation due to its lower Km and higher Vmax. Conversely, CYP3A4 demonstrates lower efficiency for this specific hydroxylation pathway. The relative contribution of each enzyme to omeprazole 5-hydroxylation in human liver microsomes is influenced by the ratio of CYP2C19 to CYP3A4 levels present in individual samples nih.gov.
Clinical Relevance of Varied Hydroxylation
The differential rates of omeprazole hydroxylation, dictated by CYP2C19 genotype, directly influence the systemic exposure to the parent drug. PMs experience higher plasma concentrations of omeprazole due to slower metabolism, potentially leading to enhanced acid suppression nih.govnih.govwho.int. Conversely, URMs metabolize omeprazole more rapidly, resulting in lower drug exposure and a potential for insufficient acid control or treatment failure nih.govnih.govfrontiersin.org. These pharmacogenetic variations underscore the importance of considering individual genetic makeup when assessing omeprazole efficacy and guiding therapeutic strategies.
Compound Names:
Omeprazole
5-Hydroxyomeprazole
Omeprazole sulfone
R-omeprazole
S-omeprazole (Esomeprazole)
Analytical Methodologies for Hydroxylated Omeprazole Characterization
Chromatographic Techniques for Separation and Detection
Chromatography plays a pivotal role in separating omeprazole (B731) and its metabolites from complex biological matrices or pharmaceutical formulations, enabling their subsequent detection and quantification.
High-Performance Liquid Chromatography (HPLC) Development and Validation
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of omeprazole and its metabolites. Method development involves optimizing stationary phases, mobile phases, flow rates, and detection wavelengths to achieve efficient separation and sensitive detection.
Stationary Phases: Reversed-phase C18 columns are commonly employed for the separation of omeprazole and its metabolites due to their versatility and robustness scispace.comscielo.brnih.govresearchgate.netbanglajol.inforesearchgate.net. Other phases, such as C8 perkinelmer.com and RP-Amide sigmaaldrich.comsigmaaldrich.com, have also been utilized.
Mobile Phases: Mobile phases typically consist of mixtures of organic solvents (e.g., acetonitrile (B52724), methanol) and aqueous buffers (e.g., phosphate (B84403) buffer, ammonium (B1175870) acetate (B1210297), trifluoroacetic acid) scispace.comscielo.brnih.govresearchgate.netbanglajol.inforesearchgate.net. Gradient elution is often preferred for achieving optimal separation of multiple analytes with varying polarities within a reasonable timeframe scielo.brnih.govbio-conferences.orgnih.gov.
Detection: Diode Array Detection (DAD) or Photodiode Array (PDA) detection is frequently used, allowing for detection at specific wavelengths (e.g., 220 nm, 280 nm, 302 nm, 305 nm) and providing spectral information for peak purity assessment scielo.brperkinelmer.comnih.gov.
Table 1: Representative HPLC Methods for Omeprazole Metabolite Analysis
| Study/Reference | Column | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Key Analytes Analyzed |
| scielo.br | Chromolith Fast gradient RP 18 endcapped (50 × 2.0 mm) | 0.15% TFA in water / 0.15% TFA in ACN (gradient) | 1.0 | 220 | Omeprazole, 5-hydroxyomeprazole, Omeprazole sulfone |
| perkinelmer.com | C8 (150 x 4.6 mm, 5 μm) | USP monograph conditions | 1.0 (implied) | PDA | Omeprazole |
| nih.gov | C18 | Sodium dodecyl sulphate and propanol (B110389) buffered at pH 7 (micellar mobile phase) | Not specified | 305 | Omeprazole, omeprazole sulfone, hydroxyomeprazole (B127751) |
| researchgate.net | Kromasil C18 (150mm x 4.6 mm i.d, 5µm) | CH3OH:H2O (55:45 v/v) + 1% TEA, pH=7 | Not specified | 302 | Omeprazole, hydroxy-omeprazole, omeprazole sulfone |
| banglajol.info | Novapak C18 (250 x 4.6 mm, 5µ) | Phosphate buffer (pH 7.4) and acetonitrile (60:40 v/v) | 1.0 | 302 | Omeprazole |
| researchgate.net | C18 | Acetonitrile: Phosphate buffer (pH=7.6±0.1) (40:60 v/v) | 1.0 | 280 | Omeprazole, AMO, MET |
Method validation, as per ICH guidelines, typically includes assessment of selectivity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness researchgate.netbanglajol.inforesearchgate.netacs.orgnih.gov. For instance, a study reported linearity for omeprazole in the range of 20-100 µg/mL with a correlation coefficient of 0.9994 ijpsjournal.com. Another method for omeprazole and its metabolites demonstrated linearity with correlation coefficients (r) ≥ 0.995 and intra- and inter-day precision (% coefficient of variation) and accuracy (% relative error) below 15% researchgate.net.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Enhanced Sensitivity and Specificity
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the preferred technique for quantifying omeprazole metabolites in complex biological matrices like plasma and urine.
Ionization and Detection: Electrospray Ionization (ESI) in positive ion mode is commonly used, with detection performed using Multiple Reaction Monitoring (MRM) transitions specific to the analyte and its internal standard nih.govnih.govdoaj.orgscispace.comshimadzu.com. This approach minimizes interference from matrix components.
Metabolite Identification: Techniques like LC-QTOF-MS (Quadrupole Time-of-Flight Mass Spectrometry) with Information-Dependent Acquisition (IDA) are invaluable for identifying and elucidating the structures of unknown metabolites by analyzing fragmentation patterns nih.govmdpi.com.
Table 2: Representative LC-MS/MS Methods for Omeprazole Metabolite Analysis
| Study/Reference | Column | Mobile Phase Composition | Ionization Mode | Detection Method | Key Analytes Analyzed |
| scispace.com | Inertsil ODS-3 | Methanol–0.2% ammonium acetate and 0.1% methanoic acid in water (75:25, v/v) | ESI | LC-MS/MS | Lansoprazole (B1674482) and its metabolites |
| nih.gov | INERTSIL ODS-3 (5 μm, 150 × 4.6 mm) | 10 mM ammonium formate: ACN: Methanol (20:40:40% v/v) | Positive ESI | MRM | Esomeprazole, lansoprazole, pantoprazole, rabeprazole |
| nih.gov | YMC-Pack Pro C18 (50x2.0 mm I.D.) | Acetonitrile–50 mM ammonium acetate (pH 7.25) (1:4) | Sonic spray | LC-MS | Omeprazole, hydroxyomeprazole, omeprazole sulfone |
| mdpi.com | Phenomenex® Kinetex XB–C18 (2.1 × 50 mm, 2.6 μm) | DW/ACN (0.1% formic acid) | Positive ion | LC-QTOF-MS (IDA) | Omeprazole and its metabolites (for identification) |
| nih.gov | ZORBAX Eclipse Plus C18 Rapid Resolution High Definition | Water (0.1% formic acid) / ACN (gradient) | ESI | UHPLC-MS/MS (MRM) | Phenacetin, omeprazole, metoprolol, midazolam, and their metabolites |
| capes.gov.br | Not specified (HPLC coupled to MS/MS) | Not specified | Not specified | LC-MS/MS | Midazolam, alpha-hydroxy-midazolam, omeprazole, hydroxyomeprazole |
Studies have demonstrated high sensitivity with LOQs as low as 1.0 ng/mL for omeprazole shimadzu.com and validated ranges up to 5000 ng/mL nih.gov. The accuracy and precision for analytes are typically within acceptable limits, with variations in RSD or relative error below 15% nih.govnih.gov.
Other Advanced Analytical Platforms in Metabolite Profiling
Beyond standard HPLC and LC-MS/MS, other advanced platforms contribute to comprehensive metabolite profiling.
Ultra-High Performance Liquid Chromatography (UHPLC): UHPLC systems, coupled with MS/MS or high-resolution mass spectrometry (HRMS), offer faster analysis times and improved resolution, enabling the detection of a wider array of metabolites bio-conferences.orgnih.govshimadzu.com. For instance, a UHPLC-MS/MS method achieved a run time of just 3.0 minutes for multiple drugs and their metabolites nih.gov.
High-Resolution Mass Spectrometry (HRMS): Techniques like LC-HRMS and LC-QTOF-MS are essential for identifying unknown metabolites by providing accurate mass measurements and fragmentation data, facilitating structural elucidation nih.govbio-conferences.orgmdpi.com. These platforms are critical for discovering novel metabolic pathways.
Capillary Electrophoresis (CE): CE coupled with diode-array detection has been used for the simultaneous determination of omeprazole and its degradation products, offering an alternative separation mechanism researchgate.net.
Sample Preparation Strategies for Metabolite Analysis in Research Matrices
Effective sample preparation is paramount to ensure the efficient extraction and clean-up of analytes from complex biological matrices such as plasma, serum, or urine, thereby minimizing matrix effects and enhancing analytical performance.
Liquid-Liquid Extraction (LLE): LLE is a common technique where analytes are extracted from the aqueous matrix into an immiscible organic solvent. Solvents like diethyl ether, dichloromethane, or tert-butyl methyl ether are frequently used, often after alkalinization of the sample scispace.comscispace.comresearchgate.net.
Solid-Phase Extraction (SPE): SPE offers a more selective and efficient extraction method, utilizing various sorbent materials (e.g., C18, HybridSPE-Phospholipid) to retain analytes, followed by elution with an appropriate solvent sigmaaldrich.comsigmaaldrich.combio-conferences.orgresearchgate.net. This method can effectively remove interfering substances like phospholipids.
Protein Precipitation: A simpler method involves precipitating proteins from plasma using organic solvents like acetonitrile, followed by analysis of the supernatant nih.govnih.gov. While less selective than SPE or LLE, it is rapid and cost-effective.
Table 3: Sample Preparation Methods for Omeprazole Metabolite Analysis
| Study/Reference | Matrix | Sample Volume | Extraction Technique | Solvents/Reagents | Reconstitution Solvent | Notes |
| scispace.com | Human plasma | 25 µL | LLE | Alkalinized plasma, Diethyl ether–dichloromethane | Not specified | Omeprazole and metabolites |
| nih.gov | Mouse plasma | Not specified | ACN addition, evaporation, reconstitution | ACN, DMSO | Not specified | Metabolite identification |
| sigmaaldrich.com | Rat plasma | 100 µL | SPE (HybridSPE-Phospholipid) | 1% formic acid in acetonitrile | Mobile phase | Omeprazole and metabolites |
| bio-conferences.org | Human urine | Not specified | SPE | Not specified | Not specified | Metabolite profiling |
| sigmaaldrich.com | Rat plasma | 100 µL | SPE (HybridSPE-Phospholipid) | 1% formic acid in acetonitrile | Mobile phase | Omeprazole and metabolites |
| researchgate.net | Human plasma | Not specified | LLE or SPE | Acetonitrile, tert-Butyl methyl ether, Oasis HLB etc. | Not specified | Lansoprazole, Pantoprazole |
| scispace.com | Human plasma | 200 µL | LLE | Ammonium acetate buffer pH 10.0 + TBME | Mobile phase buffer | Omeprazole quantification |
| nih.gov | Rat plasma | Not specified | Protein precipitation + LLE | Water (0.1% formic acid), Acetonitrile | Not specified | Probe drugs and their metabolites |
| shimadzu.com | Human plasma | 180 µL | LLE | Not specified | Not specified | Omeprazole quantification |
| capes.gov.br | Human plasma | 250 µL | Not specified | Not specified | Not specified | Midazolam, omeprazole, hydroxyomeprazole |
The extracted analytes are typically reconstituted in the mobile phase or a compatible solvent before injection into the chromatographic system. Stability of samples and analytes during preparation and storage is also a critical validation parameter nih.gov.
Impact of Hydroxylated Omeprazole Metabolites on Cytochrome P450 Enzyme Activity
Hydroxylated omeprazole metabolites, particularly 5-hydroxyomeprazole, can impact the activity of key cytochrome P450 enzymes, notably CYP2C19 and CYP3A4. Research indicates that these metabolites can act as inhibitors of these enzymes, potentially leading to altered pharmacokinetics of co-administered drugs that are substrates for these CYP isoforms.
Omeprazole is primarily metabolized by CYP2C19 to 5-hydroxyomeprazole, which is an inactive metabolite. The enzyme CYP3A4 also contributes to omeprazole metabolism, mainly by forming sulfone metabolites drugbank.comartmolecule.fr. The formation of 5-hydroxyomeprazole is significantly correlated with S-mephenytoin hydroxylase activity and CYP3A content, indicating a dominant role for CYP2C19 in its formation, with some contribution from CYP3A nih.gov.
Potential for Subsequent Metabolite Formation from Hydroxylated Omeprazole
Hydroxylated omeprazole metabolites can undergo further metabolic transformations, leading to the formation of secondary metabolites. The major secondary metabolite identified from the incubation of both hydroxyomeprazole and omeprazole sulfone with human liver microsomes is the hydroxysulphone metabolite nih.govpharmacompass.commdpi.com.
Specifically, omeprazole sulphone and 5-hydroxyomeprazole can be further metabolized to the common secondary metabolite, 5-hydroxyomeprazole sulphone nih.gov. CYP2C19 is largely responsible for the hydroxylation of omeprazole sulphone, whereas CYP3A4 is mainly involved in the sulphoxidation of 5-hydroxyomeprazole nih.gov. This indicates a complex metabolic cascade where initial hydroxylated metabolites can serve as substrates for further CYP-mediated reactions.
In Vitro Drug-Drug Interaction Studies Mediated by Omeprazole Hydroxylation
In vitro drug-drug interaction (DDI) studies are critical for understanding how omeprazole and its metabolites affect the activity of drug-metabolizing enzymes. These studies have consistently demonstrated the inhibitory potential of omeprazole and its metabolites on CYP enzymes, particularly CYP2C19 and CYP3A4 nih.govdrugbank.compsu.edunih.govresearchgate.netdrugbank.commdpi.com.
Omeprazole exhibits potent, competitive inhibition of CYP2C19, as measured by the conversion of S-mephenytoin to 4-hydroxymephenytoin, with a Ki of 1.0 µM psu.edu. It also shows competitive inhibition of CYP2C9 and CYP3A, albeit with weaker potency compared to CYP2C19 psu.edu. Studies using specific CYP isoform inhibitors and antibodies have confirmed the dominant role of CYP2C19 in the hydroxylation of omeprazole nih.govresearchgate.net.
The contribution of metabolites to in vivo DDIs is significant, with predictions suggesting they account for 30-63% of hepatic interactions nih.govdrugbank.com. This highlights the importance of considering metabolite profiles in DDI risk assessment. For instance, omeprazole's clinically relevant time-dependent CYP2C19 inhibition was missed for years due to suboptimal experimental designs; however, using a lower protein concentration and shorter incubation time revealed this time-dependent inhibition bioivt.com.
In vitro studies have also compared the inhibitory profiles of various proton pump inhibitors (PPIs). Omeprazole and lansoprazole were found to be potent, competitive inhibitors of CYP2C19 psu.eduresearchgate.net. Omeprazole showed higher inhibitory potency than its S-isomer (esomeprazole) on CYP2C9 and CYP2C19 activities researchgate.net.
Table 1: Key Cytochrome P450 Enzymes Involved in Omeprazole Metabolism and Inhibition
| Enzyme | Primary Role in Omeprazole Metabolism | Inhibitory Potential by Omeprazole/Metabolites | Key Metabolite(s) Involved |
| CYP2C19 | Primary pathway for hydroxylation (e.g., to 5-hydroxyomeprazole) drugbank.comartmolecule.frnih.gov | Potent, competitive inhibitor nih.govdrugbank.compsu.edunih.govresearchgate.netmdpi.com | 5-hydroxyomeprazole drugbank.comartmolecule.fr |
| CYP3A4 | Pathway for sulfoxidation (e.g., to omeprazole sulfone) drugbank.comnih.govnih.gov | Moderate inhibitor nih.govdrugbank.compsu.edunih.govresearchgate.netmdpi.com | Omeprazole sulfone drugbank.comartmolecule.fr |
| CYP2C9 | Minor role in hydroxylation nih.govmdpi.com | Weak inhibitor psu.edu | - |
| CYP2D6 | Minor role in 5-O-desmethylomeprazole formation nih.gov | Poor inhibitor psu.eduresearchgate.net | 5-O-desmethylomeprazole drugbank.com |
Table 2: Further Metabolism of Hydroxylated Omeprazole Metabolites
| Parent Metabolite | Secondary Metabolite(s) Formed | Predominant Enzyme(s) Involved |
| Omeprazole sulphone | Hydroxysulphone metabolite | CYP2C19 nih.gov |
| 5-hydroxyomeprazole | Hydroxysulphone metabolite | CYP3A4 nih.gov |
Compound Name List:
4-Hydroxy omeprazole (referred to as 5-hydroxyomeprazole in some literature)
Omeprazole
5-hydroxyomeprazole
5′-O-desmethylomeprazole
Omeprazole sulfone
Carboxyomeprazole
Hydroxysulphone metabolites
Pyridine-N-oxide omeprazole sulphone
5-hydroxyomeprazole sulphone
Omeprazole pyridone
Omeprazole sulfide (B99878)
5-Hydroxy Omeprazole sulfide
Biological Activities and Pharmacological Relevance
In Vitro and In Vivo Studies
There is a notable scarcity of published in vitro and in vivo studies specifically investigating the biological activities of 4-hydroxy omeprazole (B731). While the parent compound, omeprazole, is a potent inhibitor of the gastric H+/K+-ATPase, its major metabolites are known to be pharmacologically inactive. It is generally presumed that minor metabolites like 4-hydroxy omeprazole are also devoid of significant proton pump inhibiting activity, but specific experimental data to confirm this is lacking.
Comparative Analysis with Parent Compound and Other Metabolites
A detailed comparative analysis of the pharmacological or toxicological profile of this compound with the parent drug, omeprazole, and its major metabolites, 5-hydroxyomeprazole and omeprazole sulfone, is not possible due to the limited available data. Such an analysis would require specific studies evaluating the affinity of this compound for the proton pump and its potential to induce or inhibit metabolizing enzymes. Without such studies, the pharmacological relevance of this compound remains an open question in the scientific community.
Conclusion
Synthetic Approaches and Reference Standard Development for 4 Hydroxy Omeprazole
Chemical Synthesis Routes for 4-Hydroxy Omeprazole (B731) and Related Hydroxylated Compounds
The synthesis of 4-Hydroxy Omeprazole, chemically known as 2-[[(6-Methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-3,5-dimethyl-4-pyridinol, often involves modifications or specific synthetic pathways that lead to the desired hydroxylated structure synzeal.com. While omeprazole itself is synthesized through multi-step processes, typically involving the oxidation of a thioether precursor to a sulfoxide, the synthesis of its hydroxylated metabolites like this compound is tailored to produce these specific compounds for analytical purposes scispace.comresearchgate.netgoogle.com.
One related compound, this compound Sulfide (B99878), is identified by the chemical name 2-(((6-Methoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)-3,5-dimethylpyridin-4-ol synzeal.com. This sulfide precursor or related compound may be an intermediate or a distinct entity synthesized via similar chemical transformations, potentially involving the coupling of benzimidazole (B57391) and pyridine (B92270) moieties, followed by controlled oxidation steps.
Other hydroxylated metabolites of omeprazole, such as 5-Hydroxyomeprazole and Omeprazole Sulfone, are also subjects of synthetic interest for research and analytical standard development. 5-Hydroxyomeprazole, for instance, is a major metabolite formed through hydroxylation of the omeprazole molecule, often catalyzed by cytochrome P450 enzymes nih.govhmdb.canih.gov. Omeprazole Sulfone is another significant metabolite and impurity arising from either synthesis or degradation nih.govscispace.com. The precise synthetic routes for these compounds are designed to yield high-purity materials suitable for use as reference standards, ensuring accurate identification and quantification in complex biological or pharmaceutical matrices.
Development and Characterization of Reference Standards for Analytical Research
The availability of well-characterized reference standards is fundamental for the robust development and validation of analytical methods. This compound serves as a critical reference standard in the pharmaceutical industry for various analytical applications, including method development, method validation (AMV), and quality control (QC) during the production of Omeprazole synzeal.comsynzeal.com. Its use is essential for impurity profiling, pharmacokinetic studies, and ensuring the quality and consistency of pharmaceutical products.
The development of these reference standards involves rigorous characterization to confirm their identity, purity, and stability, often in compliance with regulatory guidelines synzeal.comsynzeal.com. A range of analytical techniques are employed to achieve this:
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are extensively used for assessing the purity of this compound and for separating it from other related compounds scispace.comresearchgate.netnih.govresearchgate.net. These methods allow for quantification and the determination of chromatographic purity.
Spectroscopic Techniques: Mass Spectrometry (MS), particularly Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS and LC/MSn), is vital for confirming the molecular weight and structural identity of the compound, providing fragmentation patterns that aid in definitive identification nih.govacs.org. Nuclear Magnetic Resonance (NMR) spectroscopy is also a key tool for detailed structural elucidation and characterization acs.org.
Method Validation Parameters: The analytical methods developed using these standards are validated according to established guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, selectivity, stability, precision, and accuracy researchgate.net.
The availability of this compound as a reference standard, often supplied with comprehensive characterization data, enables researchers and quality control laboratories to accurately identify and quantify this specific impurity or metabolite in various samples, thereby supporting drug development and quality assurance processes synzeal.comsynzeal.comlgcstandards.com.
Compound List
this compound (Omeprazole 4-Desmethyl Impurity)
Omeprazole
this compound Sulfide
5-Hydroxyomeprazole
Omeprazole Sulfone
Environmental Fate and Occurrence of Hydroxylated Omeprazole Metabolites
Detection and Quantification of Hydroxylated Omeprazole (B731) in Aquatic Environments (e.g., Wastewater)
The environmental presence of omeprazole metabolites in aquatic systems, including wastewater, is a recognized concern. Research indicates that human metabolism is a primary source for these compounds entering the sewer system core.ac.ukuoi.gr. Consequently, monitoring efforts have increasingly shifted towards identifying and quantifying these metabolites rather than the parent drug, which is often found at very low or undetectable concentrations researchgate.netnih.govnih.govresearchgate.net.
Several studies have employed advanced analytical techniques to detect and quantify hydroxylated omeprazole metabolites in wastewater. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) are commonly used methods due to their sensitivity and selectivity researchgate.netnih.govspectroscopyeurope.comnih.govnih.govresearchgate.net. Solid-phase extraction (SPE) is a crucial sample preparation step to isolate and concentrate these compounds from complex wastewater matrices before instrumental analysis nih.govnih.govresearchgate.netmdpi.comgnest.org.
Specific hydroxylated metabolites of omeprazole, such as 4-hydroxy omeprazole and its related forms, have been identified in wastewater samples. For instance, a method detection limit (MDL) for 4-hydroxyomeprazole was reported as low as 1.06 ng/L nih.gov. Studies have quantified 4-hydroxy-omeprazole in wastewater, with reported concentrations ranging from 52.8 to 216 ng/L researchgate.net. Another study detected "hydroxy omeprazole" in hospital wastewater at a concentration of 5 µg/L nih.gov. Furthermore, this compound sulfide (B99878), a metabolite of omeprazole, has been identified in wastewater effluent caymanchem.comcaymanchem.com. Metabolites such as OM10 and OM14b (identified as 4-hydroxy-omeprazole sulfide) are noted as frequently detected and showing abundant signals in water samples, suggesting their significant presence researchgate.netnih.gov.
The data below summarizes the reported findings for the detection and quantification of this compound and related hydroxylated metabolites in aquatic environments.
Q & A
Q. How can researchers optimize extraction efficiency of this compound from biological tissues?
Q. What controls are essential in metabolic stability assays for this compound?
- Methodological Answer : Include negative controls (heat-inactivated microsomes), positive controls (e.g., testosterone for CYP3A4 activity), and analytical controls (stable isotope-labeled internal standards). Monitor time-dependent degradation (0–60 min) and calculate intrinsic clearance (CLint) using the substrate depletion method .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
